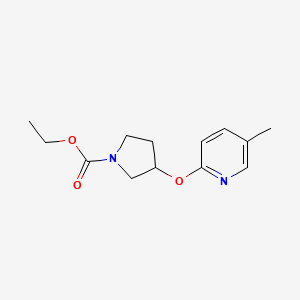

Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The pyridine ring is substituted with a methyl group at the 5-position . The pyrrolidine and pyridine rings are connected through an ether linkage .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridine ring, being aromatic, contributes to the stability of the molecule .Scientific Research Applications

Synthesis of Pyrrolopyridine Analogs

Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate analogs have been synthesized and explored for their antibacterial activity. A specific compound within this class demonstrated in vitro antibacterial properties, suggesting potential utility in developing new antibacterial agents (Toja et al., 1986).

Annulation Reactions for Tetrahydropyridines

These compounds are used in [4 + 2] annulation reactions with N-tosylimines, facilitated by an organic phosphine catalyst, to produce highly functionalized tetrahydropyridines. This process demonstrates their role in synthesizing complex nitrogen-containing heterocycles, which are significant in medicinal chemistry (Zhu et al., 2003).

Synthesis of Naphthyridine Derivatives

In a one-step reaction, derivatives of Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate were synthesized from specific precursors, showcasing the compound's versatility in synthesizing naphthyridine derivatives that could serve as valuable scaffolds in drug discovery (Balogh et al., 2009).

Exploration of Antitumor Agents

Research into pyridine derivatives related to Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate has led to the identification of compounds with antitumor activities in mice. These studies contribute to the ongoing search for new chemotherapeutic agents (Temple et al., 1992).

Antioxidant Activity Studies

Some derivatives exhibit remarkable antioxidant activity, compared favorably with ascorbic acid, indicating potential applications in designing antioxidant agents (Zaki et al., 2017).

Cardiotonic Agents

A quantum chemical conformational study of Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate analogs revealed insights into the molecular geometries associated with cardiotonic activities. These findings provide a foundation for designing new cardiotonic drugs (Bhattacharjee, 1993).

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It’s known that the stability of such compounds can be influenced by factors such as temperature and ph .

properties

IUPAC Name |

ethyl 3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-3-17-13(16)15-7-6-11(9-15)18-12-5-4-10(2)8-14-12/h4-5,8,11H,3,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXMTFUPBLDKQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)OC2=NC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide](/img/structure/B2918831.png)

![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2918832.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2918834.png)

![7-(furan-2-ylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2918837.png)

![3-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B2918841.png)

![2-[2-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2918845.png)

![5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2918847.png)

![N-(4-ethoxyphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide](/img/structure/B2918849.png)